1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene
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Overview
Description
“1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene” is a type of organic compound. It’s likely to be a derivative of benzene, which is a common aromatic compound . The molecule contains a benzene ring with different substituents: a bromo group, a fluoro group, a nitro group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on a benzene ring, with the various groups (bromo, fluoro, nitro, and trifluoromethyl) attached at the 1, 3, 4, and 2 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups attached to the benzene ring. For example, the nitro group is electron-withdrawing, which could make the ring less reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could influence the compound’s polarity .Scientific Research Applications
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene, are used in the agrochemical and pharmaceutical industries .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZIPKYFWXKJNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene |
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